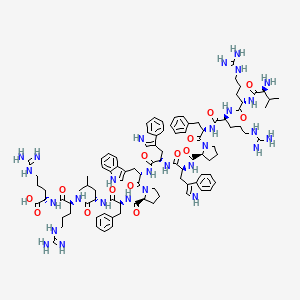![molecular formula C56H98O5Si6 B1644566 1,3-Dicyclohexyl-1,1,3,3-tetrakis[(norbornen-2-yl)ethyldimethylsilyloxy]disiloxane](/img/structure/B1644566.png)
1,3-Dicyclohexyl-1,1,3,3-tetrakis[(norbornen-2-yl)ethyldimethylsilyloxy]disiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dicyclohexyl-1,1,3,3-tetrakis[(norbornen-2-yl)ethyldimethylsilyloxy]disiloxane is a complex organosilicon compound This compound features multiple bicyclo[221]hept-2-enyl groups attached to silicon atoms, forming a unique structure that combines rigidity and flexibility
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclohexyl-1,1,3,3-tetrakis[(norbornen-2-yl)ethyldimethylsilyloxy]disiloxane typically involves multiple steps:
Preparation of Bicyclo[2.2.1]hept-2-enyl Precursors: The bicyclo[2.2.1]hept-2-enyl groups are synthesized through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles.
Attachment to Silicon Atoms: The bicyclo[2.2.1]hept-2-enyl groups are then attached to silicon atoms via hydrosilylation reactions, using catalysts such as platinum or rhodium complexes.
Formation of the Final Compound: The intermediate silicon-containing compounds are further reacted under controlled conditions to form the final complex structure.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,3-Dicyclohexyl-1,1,3,3-tetrakis[(norbornen-2-yl)ethyldimethylsilyloxy]disiloxane can undergo various chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon atoms to lower oxidation states.
Substitution: The bicyclo[2.2.1]hept-2-enyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various organometallic reagents, such as Grignard reagents or organolithium compounds, can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols, siloxanes, and other oxidized silicon species.
Reduction: Reduced silicon compounds with lower oxidation states.
Substitution: New organosilicon compounds with different functional groups.
科学的研究の応用
Chemistry
In chemistry, 1,3-Dicyclohexyl-1,1,3,3-tetrakis[(norbornen-2-yl)ethyldimethylsilyloxy]disiloxane is used as a precursor for synthesizing advanced silicon-based materials. Its unique structure allows for the creation of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine
In biology and medicine, this compound is explored for its potential use in drug delivery systems and as a component in biomedical devices. Its biocompatibility and ability to form stable structures make it a candidate for various medical applications.
Industry
In industry, this compound is utilized in the production of high-performance coatings, adhesives, and sealants. Its properties contribute to the durability and performance of these materials.
作用機序
The mechanism of action of 1,3-Dicyclohexyl-1,1,3,3-tetrakis[(norbornen-2-yl)ethyldimethylsilyloxy]disiloxane involves its interaction with molecular targets through its silicon atoms and bicyclo[2.2.1]hept-2-enyl groups. These interactions can influence various pathways, such as:
Polymerization: The compound can act as a cross-linking agent in polymerization reactions, forming stable networks.
Surface Modification: It can modify surfaces by forming strong bonds with substrates, enhancing their properties.
類似化合物との比較
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound used as a reference standard in nuclear magnetic resonance spectroscopy.
Hexamethyldisiloxane: Another organosilicon compound with applications in coatings and adhesives.
Uniqueness
1,3-Dicyclohexyl-1,1,3,3-tetrakis[(norbornen-2-yl)ethyldimethylsilyloxy]disiloxane is unique due to its complex structure, which imparts specific properties not found in simpler organosilicon compounds. Its combination of rigidity and flexibility, along with its ability to form stable networks, sets it apart from other similar compounds.
特性
分子式 |
C56H98O5Si6 |
|---|---|
分子量 |
1019.9 g/mol |
IUPAC名 |
bis[[2-(2-bicyclo[2.2.1]hept-2-enyl)ethyl-dimethylsilyl]oxy]-[bis[[2-(2-bicyclo[2.2.1]hept-2-enyl)ethyl-dimethylsilyl]oxy]-cyclohexylsilyl]oxy-cyclohexylsilane |
InChI |
InChI=1S/C56H98O5Si6/c1-62(2,31-27-51-39-43-19-23-47(51)35-43)57-66(55-15-11-9-12-16-55,58-63(3,4)32-28-52-40-44-20-24-48(52)36-44)61-67(56-17-13-10-14-18-56,59-64(5,6)33-29-53-41-45-21-25-49(53)37-45)60-65(7,8)34-30-54-42-46-22-26-50(54)38-46/h39-50,55-56H,9-38H2,1-8H3 |
InChIキー |
LUJYPGDNHQYBJE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCC1=CC2CCC1C2)O[Si](C3CCCCC3)(O[Si](C)(C)CCC4=CC5CCC4C5)O[Si](C6CCCCC6)(O[Si](C)(C)CCC7=CC8CCC7C8)O[Si](C)(C)CCC9=CC1CCC9C1 |
正規SMILES |
C[Si](C)(CCC1=CC2CCC1C2)O[Si](C3CCCCC3)(O[Si](C)(C)CCC4=CC5CCC4C5)O[Si](C6CCCCC6)(O[Si](C)(C)CCC7=CC8CCC7C8)O[Si](C)(C)CCC9=CC1CCC9C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


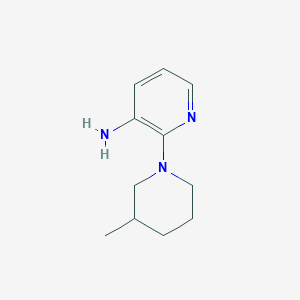
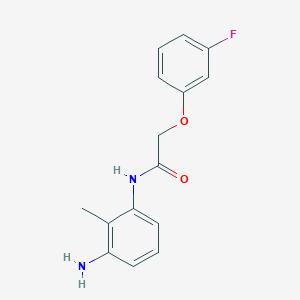

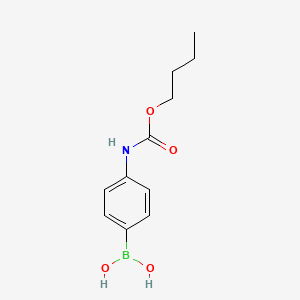
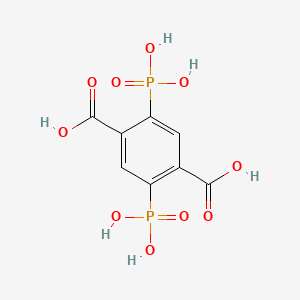

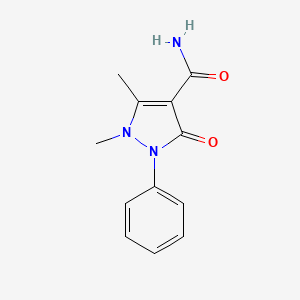
![1-(2-Chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one](/img/structure/B1644534.png)
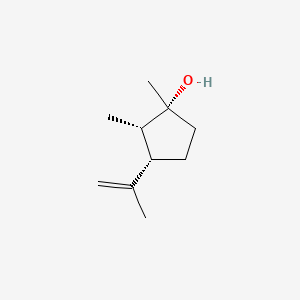
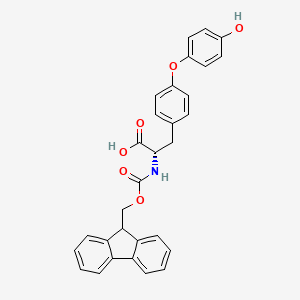

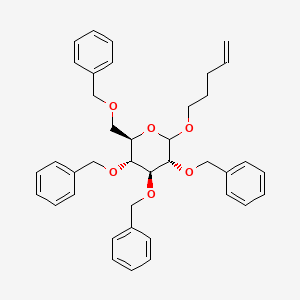
![Nickel(2+);6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B1644554.png)
